3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-13-11-26-16-17(22-19(26)25(13)10-9-23(2)3)24(4)20(29)27(18(16)28)12-14-5-7-15(21)8-6-14/h5-8,11H,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKBXSCJFRQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
- Molecular Formula : C20H23ClN6O2
- Molecular Weight : 459.3 g/mol
- IUPAC Name : this compound
The compound features a unique imidazo[2,1-f]purine core structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways:
- Enzyme Inhibition : It may inhibit certain enzymes involved in cell proliferation and apoptosis.
- Receptor Binding : The dimethylaminoethyl and chlorobenzyl groups enhance binding affinity to various receptors, potentially modulating signaling pathways related to cancer and inflammation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 25 µM .
- Apoptosis Induction : Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens:
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Study 1: Anticancer Potential
A study published in Pharmacological Research evaluated the anticancer effects of several imidazo[2,1-f]purine derivatives. The results indicated that the presence of chlorobenzyl and dimethylamino groups significantly enhanced cytotoxicity against tumor cells compared to standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives with similar structures were tested against Gram-positive and Gram-negative bacteria. The study found that compounds with a chlorobenzyl moiety exhibited superior antibacterial effects compared to controls .
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and compounds.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects against various pathogens.
- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells through modulation of adenosine signaling pathways.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Adenosine Receptor Modulation : It acts as an agonist for adenosine A3 receptors (A3AR), which are implicated in inflammation and cancer proliferation. This interaction may lead to anti-inflammatory effects and neuroprotective benefits.
- Drug Development : The compound is being studied for its potential use in developing new drugs targeting various diseases, including cancer and neurodegenerative disorders.
Inflammation Models
In studies involving murine models with induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers and improved tissue healing rates. This suggests its potential as a therapeutic agent for inflammatory conditions.
Cancer Research
In vitro studies demonstrated that the compound inhibited the proliferation of breast and colon cancer cell lines by promoting apoptotic pathways. This indicates its potential as an anticancer agent.
Summary of Biological Activities
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group at the meta position undergoes selective reduction under various conditions, producing intermediates for further functionalization.
Key reaction conditions and outcomes :
| Reducing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| NaBH₄/NiCl₂ | EtOH | 60°C | 3-aminobenzenesulfonamide derivative | 85% | |
| H₂/Pd-C | MeOH | 25°C | 3-aminobenzenesulfonamide derivative | 92% |
This reduction is critical for generating intermediates used in proteasome inhibition studies, where the resulting amine participates in hydrogen bonding with biological targets .
Sulfonamide Group Reactivity
The sulfonamide moiety participates in hydrogen bonding and catalytic coupling reactions :
Nickel-Catalyzed Cross-Electrophile Coupling (XEC)
In intramolecular XEC reactions, the sulfonamide oxygen coordinates with nickel catalysts to activate C–N bonds. This enables cyclopropane formation via a proposed mechanism:
-
Oxidative addition of the C–N bond to Ni(0)
-
Transmetalation with Grignard reagents
Representative reaction :
textN-(1-Naphthyl)-3-nitrobenzenesulfonamide + MeMgI → Cyclopropane derivative (72% yield, [2])
Resistance to N-Alkylation
Unlike simpler sulfonamides, this compound does not undergo manganese-catalyzed N-alkylation with alcohols due to steric hindrance from the naphthyl group and electronic deactivation by the nitro substituent . Comparative studies show:
| Sulfonamide Substrate | Alkylation Yield |
|---|---|
| p-Toluenesulfonamide | 98% |
| 4-Nitrobenzenesulfonamide | 0% (no reaction) |
Stability and Side Reactions
-
Thermal decomposition occurs above 200°C, releasing SO₂ and NOₓ gases.
-
Photodegradation in UV light form
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Therapeutic Versatility of the Scaffold
Key Research Findings
- Substituent Impact: Chlorobenzyl Position: 4-Cl (target compound) vs. 2-Cl () shifts activity from serotonin modulation to TGF-β inhibition . Dimethylaminoethyl Chain: Enhances brain penetration but introduces cardiovascular risks (e.g., hypotension) . Piperazinyl Alkyl Extensions (AZ-853/AZ-861): Fluorine or trifluoromethyl groups improve receptor affinity but alter metabolic stability .
- Clinical Implications: The target compound’s balance of brain penetration and receptor activity makes it a candidate for depression therapy with optimized dosing to mitigate side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
